molecular formula C10H9ClF3NO2 B106815 Ethyl 4-chloro-3-trifluoromethylcarbanilate CAS No. 18585-06-3

Ethyl 4-chloro-3-trifluoromethylcarbanilate

Cat. No. B106815
CAS RN: 18585-06-3
M. Wt: 267.63 g/mol
InChI Key: BAFPGGUKCVCSKG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-trifluoromethylcarbanilate is a chemical compound with the molecular formula C10H9ClF3NO2 . It is an impurity of Sorafenib, a multiple kinase inhibitor targeting both RAF and receptor tyrosine kinases that promote angiogenesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-3-trifluoromethylcarbanilate consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-3-trifluoromethylcarbanilate has a predicted boiling point of 252.5±40.0 °C and a predicted density of 1.402±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Impurity in Pharmaceutical Products

Ethyl 4-chloro-3-trifluoromethylcarbanilate is known to be an impurity in some pharmaceutical products . It’s important to identify and quantify impurities in pharmaceuticals to ensure the safety and efficacy of the drug.

Research in Kinase Inhibition

This compound has been used in research related to kinase inhibition . Specifically, it’s an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis .

Antineoplastic Research

In addition to its role in kinase inhibition, Ethyl 4-chloro-3-trifluoromethylcarbanilate has been used in antineoplastic research . Antineoplastics are agents that prevent the growth and spread of cancer cells.

Chemical Synthesis

Due to its specific chemical structure, this compound can be used in chemical synthesis as a building block or reagent. Its properties such as boiling point, density, and solubility can be important in certain chemical reactions .

Safety and Hazard Research

Research into the safety and hazards of chemicals often involves studying compounds like Ethyl 4-chloro-3-trifluoromethylcarbanilate. Information about its safety, risk, and hazard can be useful in developing guidelines for its handling and disposal .

Safety and Hazards

The safety data sheet for Ethyl 4-chloro-3-trifluoromethylcarbanilate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-3-trifluoromethylcarbanilate are RAF kinases and receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

As a kinase inhibitor, Ethyl 4-chloro-3-trifluoromethylcarbanilate interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways . This results in the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway . The RAF/MEK/ERK pathway is involved in cell division and differentiation, while the VEGFR/PDGFR pathway plays a role in angiogenesis . Inhibition of these pathways leads to the suppression of tumor growth .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties

Result of Action

The inhibition of RAF kinases and receptor tyrosine kinases by Ethyl 4-chloro-3-trifluoromethylcarbanilate leads to the suppression of cell growth and proliferation, as well as angiogenesis . This can result in the shrinkage of tumors and the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of Ethyl 4-chloro-3-trifluoromethylcarbanilate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

properties

IUPAC Name

ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFPGGUKCVCSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171802
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-trifluoromethylcarbanilate

CAS RN

18585-06-3
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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